molecular formula C13H18O2 B13359584 Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol

Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol

Katalognummer: B13359584
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: GJPPALIWDQLFHG-DGCLKSJQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a 2,4-dimethylphenoxy group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2,4-dimethylphenol as the primary starting materials.

    Formation of Intermediate: Cyclopentanone undergoes a reaction with 2,4-dimethylphenol in the presence of a base such as sodium hydride to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted phenoxycyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenoxy group play crucial roles in its binding affinity and reactivity with target molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentane: Similar structure but without the hydroxyl group.

Uniqueness

Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a phenoxy group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol

InChI

InChI=1S/C13H18O2/c1-9-6-7-12(10(2)8-9)15-13-5-3-4-11(13)14/h6-8,11,13-14H,3-5H2,1-2H3/t11-,13-/m1/s1

InChI-Schlüssel

GJPPALIWDQLFHG-DGCLKSJQSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)O[C@@H]2CCC[C@H]2O)C

Kanonische SMILES

CC1=CC(=C(C=C1)OC2CCCC2O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.